tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. The structure features a pyrazolo ring fused with a pyridine ring, along with hydroxyl and carboxylate functional groups, which contribute to its reactivity and biological activity.
This compound can be classified as a pyrazolopyridine derivative. Pyrazolopyridines are noted for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific compound tert-butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is synthesized from various pyrazole and pyridine derivatives, making it a valuable building block in organic synthesis.
The synthesis of tert-butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves cyclization reactions of substituted pyrazoles with appropriate pyridine derivatives under controlled conditions. Common methods include:
The molecular structure of tert-butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | tert-butyl 4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-1-carboxylate |
| InChI | InChI=1S/CHNO/c1-6-9-7(16)5-8(17)13-10(9)15(14-6)11(18)19-12(2,3)4/h5H,1-4H3,(H2,13,16,17) |
| InChI Key | VRPWIGODWCAHQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=O)N2)O |
The structure indicates the presence of several functional groups that enhance its reactivity and potential biological activity.
tert-butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions including:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance:
The mechanism of action for tert-butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes or modulate protein-protein interactions. These interactions can lead to significant biological effects such as anti-inflammatory responses or anticancer activities.
The physical properties include:
Relevant chemical properties include:
tert-butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: